4-bromo-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-Bromo-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its bromine and sulfonamide functional groups. This compound is part of the broader class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. One common approach is the condensation of 2-aminopyridines with α-bromoketones under specific conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free methods are employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_3{Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine ...](https://link.springer.com/article/10.1007/s10593-022-03076-9).
Common Reagents and Conditions:
Oxidation: Reagents like sodium bromate (NaBrO2) and pyridinium tribromide are used for bromination reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various brominated and reduced derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further chemical modifications.
Biology: In biological research, 4-bromo-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its sulfonamide group is known for its therapeutic potential, and it is being investigated for use in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it valuable for creating advanced materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its biological activity, influencing processes such as enzyme inhibition and receptor binding.
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine
2-Methylimidazo[1,2-a]pyridine
N-(Pyridin-2-yl)amides
Uniqueness: 4-Bromo-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2S/c1-14-4-3-11-24-13-19(22-20(14)24)15-5-2-6-17(12-15)23-27(25,26)18-9-7-16(21)8-10-18/h2-13,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHHMJIPAMAZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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